![molecular formula C12H12O5 B12579009 (3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione CAS No. 620627-96-5](/img/structure/B12579009.png)
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione is a chemical compound with a unique structure that includes a dioxane ring and a benzyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione typically involves the reaction of benzyloxy compounds with dioxane derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The benzyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxane derivatives, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione involves its interaction with specific molecular targets and pathways. The benzyloxy group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The dioxane ring structure also contributes to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- **(3S)-4-{N-[(Benzyloxy)carbonyl]glycyl}-2-oxo-3-[({4-[(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl]benzoyl}amino)methyl]-1-piperazinyl}acetic acid
- 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)
Uniqueness
(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione is unique due to its specific combination of a dioxane ring and a benzyloxy group. This structure imparts distinct chemical properties and reactivity patterns, making it valuable for various applications that similar compounds may not be suitable for.
Propiedades
Número CAS |
620627-96-5 |
|---|---|
Fórmula molecular |
C12H12O5 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
(3S)-3-(phenylmethoxymethyl)-1,4-dioxane-2,5-dione |
InChI |
InChI=1S/C12H12O5/c13-11-8-16-12(14)10(17-11)7-15-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 |
Clave InChI |
RPVKEBWBRYVXHB-JTQLQIEISA-N |
SMILES isomérico |
C1C(=O)O[C@H](C(=O)O1)COCC2=CC=CC=C2 |
SMILES canónico |
C1C(=O)OC(C(=O)O1)COCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B12578930.png)
![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)
![Methanimidamide, N'-[2-(1H-indol-3-yl)ethyl]-N,N-dimethyl-](/img/structure/B12578953.png)
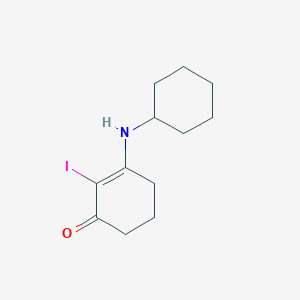

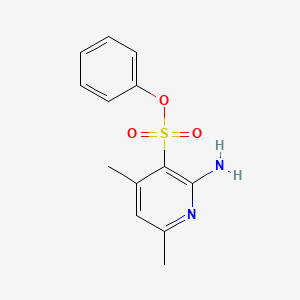


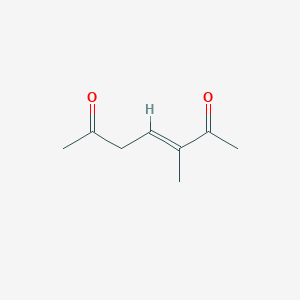
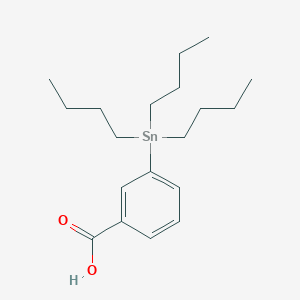
![1-Butyl-2,6-bis{2-[4-(dibutylamino)phenyl]ethenyl}pyridin-1-ium iodide](/img/structure/B12579000.png)
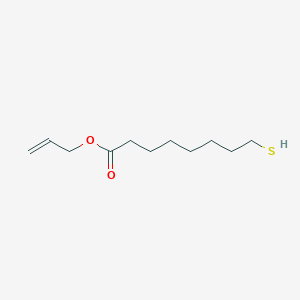
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)

